molecular formula C18H21NO2 B3757731 N-(4-ethylphenyl)-4-phenoxybutanamide

N-(4-ethylphenyl)-4-phenoxybutanamide

Cat. No.: B3757731
M. Wt: 283.4 g/mol
InChI Key: ZZVXXNRGOLKBFI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-phenoxybutanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a butanamide backbone with a phenoxy group and an ethyl-substituted phenyl group attached to it. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with 4-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-4-phenoxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-ethylphenyl)-4-phenoxybutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The phenoxy and ethylphenyl groups can interact with biological macromolecules, such as proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-methylphenyl)-4-phenoxybutanamide
  • N-(4-ethylphenyl)-4-methoxybutanamide
  • N-(4-ethylphenyl)-4-phenylbutanamide

Comparison: N-(4-ethylphenyl)-4-phenoxybutanamide is unique due to the presence of both phenoxy and ethylphenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-(4-ethylphenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-15-10-12-16(13-11-15)19-18(20)9-6-14-21-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVXXNRGOLKBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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